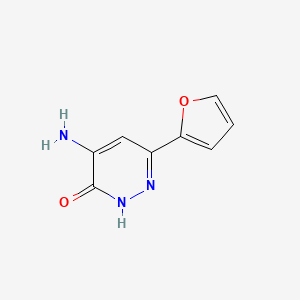

4-Amino-6-(furan-2-yl)pyridazin-3-ol

Description

Structural Significance of Pyridazine-Furan Hybrid Systems

The combination of pyridazine and furan ring systems in this compound creates a hybrid molecular architecture that demonstrates enhanced pharmacological properties compared to either heterocycle alone. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, which provide unique electronic properties that distinguish them from other diazine isomers such as pyrimidine and pyrazine. The adjacent positioning of nitrogen atoms in pyridazines creates a distinctive dipole moment and hydrogen bonding capacity that influences their biological interactions and physicochemical properties.

The incorporation of furan as a substituent introduces additional complexity to the molecular framework. Furan is a five-membered heterocyclic compound containing one oxygen atom, which exhibits aromatic character and enhanced reactivity compared to simple ethers. The presence of the furan moiety in pharmaceutical compounds has been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antidepressant properties. The oxygen atom in the furan ring can participate in hydrogen bonding interactions and contributes to the overall polarity of the molecule, potentially improving its solubility and bioavailability characteristics.

The structural framework of pyridazines, particularly those substituted with heterocycles like furan, often demonstrates enhanced pharmacological profiles due to the synergistic effects of multiple pharmacophoric elements. This hybrid approach allows medicinal chemists to combine the favorable properties of different heterocyclic systems while potentially minimizing undesirable effects associated with single-ring systems. The resulting compounds may exhibit improved selectivity, potency, and metabolic stability compared to their simpler counterparts.

Research has demonstrated that furan-containing compounds exhibit excellent solvent properties and increased polarity due to the presence of ether oxygen, which enhances the possibility of hydrogen bonding. In the context of hybrid systems, this property contributes to the overall pharmacokinetic profile of the compound, potentially influencing its absorption, distribution, metabolism, and excretion characteristics. The combination of these structural elements creates a molecular platform that can be further modified to optimize specific biological activities or physicochemical properties.

Historical Context of Heterocyclic Compound Development

The development of heterocyclic compounds has played a fundamental role in the evolution of medicinal chemistry, with pyridazines representing a particularly important class of these molecules. The parent pyridazine heterocycle was first prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, marking the beginning of systematic research into this class of compounds. This initial synthetic achievement opened the door to extensive investigation of pyridazine derivatives and their potential applications in various fields.

Emil Fischer made significant contributions to pyridazine chemistry during his classic investigation of the Fischer indole synthesis, where he prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This pioneering work established fundamental synthetic methodologies that continue to influence modern approaches to pyridazine synthesis. Fischer's contributions demonstrated the potential for systematic manipulation of heterocyclic structures to create new compounds with diverse properties and applications.

The synthetic evolution of pyridazine chemistry has been driven by the recognition that these heterocycles often demonstrate unique biological activities that distinguish them from other aromatic compounds. Modern synthetic approaches to pyridazine derivatives frequently involve condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines, providing versatile routes to substituted pyridazines with various functional groups. These methodologies have enabled the creation of compound libraries containing thousands of pyridazine derivatives, facilitating structure-activity relationship studies and drug discovery efforts.

Pyridazines have found applications across multiple therapeutic areas, with several compounds reaching clinical use. Notable examples include levosimendan for congestive heart failure treatment, emorfazone for inflammation management, and zardaverine as an anti-asthmatic agent. These clinical successes have validated the therapeutic potential of pyridazine-based compounds and encouraged continued research into novel derivatives with improved properties or new mechanisms of action.

The development of furan chemistry has followed a parallel trajectory, with researchers recognizing the significant biological and medicinal importance of this heterocyclic system. Furan derivatives have demonstrated a wide spectrum of therapeutic benefits, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anti-parkinsonian activities. This broad range of biological activities has made furan an attractive building block for hybrid compound design, where it can be combined with other pharmacophoric elements to create molecules with enhanced or novel properties.

Role of Amino and Hydroxy Substituents in Bioactivity Modulation

The presence of amino and hydroxy substituents in this compound plays a crucial role in modulating the compound's biological activity and physicochemical properties. These functional groups serve as key pharmacophoric elements that can participate in various types of molecular interactions with biological targets, including hydrogen bonding, electrostatic interactions, and coordination with metal centers in enzyme active sites.

The amino group at position 4 of the pyridazine ring contributes significantly to the compound's potential for biological activity. Amino substituents are well-known for their ability to form hydrogen bonds with biological macromolecules, serving as both hydrogen bond donors and acceptors depending on the chemical environment. This dual functionality allows amino-substituted compounds to interact with a wide range of protein targets, including enzymes, receptors, and nucleic acids. The electron-donating nature of the amino group also influences the electronic distribution within the pyridazine ring, potentially enhancing its reactivity and binding affinity for specific targets.

The hydroxy group at position 3 provides additional hydrogen bonding capacity and contributes to the compound's overall polarity and water solubility. Hydroxy substituents are frequently found in bioactive natural products and synthetic drugs, where they serve important roles in target recognition and binding specificity. The presence of this functional group may enhance the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for effective distribution throughout biological systems.

| Functional Group | Position | Key Properties | Biological Significance |

|---|---|---|---|

| Amino | 4 | Hydrogen bond donor/acceptor, electron-donating | Enhanced protein binding, increased bioactivity |

| Hydroxy | 3 | Hydrogen bond donor/acceptor, polar | Improved solubility, membrane permeability |

| Furan | 6 | Aromatic, oxygen-containing | Enhanced reactivity, additional binding sites |

The synergistic effects of amino and hydroxy substituents in heterocyclic compounds have been demonstrated in numerous structure-activity relationship studies. These functional groups can work together to create optimal binding orientations with target proteins, potentially leading to enhanced selectivity and reduced off-target effects. The spatial arrangement of these substituents within the pyridazine framework creates a specific three-dimensional pharmacophore that may be uniquely suited for interaction with particular biological targets.

Research on pyridazine derivatives has shown that compounds containing amino substituents often exhibit enhanced antimicrobial and anti-inflammatory activities compared to their unsubstituted counterparts. The amino group can participate in specific interactions with bacterial cell wall components or inflammatory pathway proteins, contributing to the observed biological effects. Similarly, hydroxy-substituted pyridazines have demonstrated improved pharmacokinetic properties, including enhanced oral bioavailability and reduced metabolic clearance.

Properties

IUPAC Name |

5-amino-3-(furan-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPBVUZTMBMPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazin-3(2h)-one derivatives, a class of compounds to which 4-amino-6-(furan-2-yl)pyridazin-3-ol belongs, have been reported to exhibit diverse pharmacological activities. This suggests that these compounds may interact with a variety of biological targets.

Mode of Action

It is known that the functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs.

Biological Activity

4-Amino-6-(furan-2-yl)pyridazin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria .

- Antiviral Activity : The compound may also show antiviral properties, particularly against enteroviruses, as seen in related pyridazine derivatives .

- Anticancer Potential : Recent investigations into pyridazine derivatives have highlighted their potential as anticancer agents, targeting specific pathways involved in tumor growth and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the furan ring has been shown to enhance its activity significantly. For example, substituents on the furan or pyridazine rings can alter binding affinity and selectivity for various biological targets.

Table 1: Summary of SAR Findings

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Unsubstituted Pyridazine | Low activity | Minimal interaction with target receptors |

| Furan Substituent Present | Increased activity | Enhanced binding affinity observed |

| Hydroxyl Group Addition | Antimicrobial enhancement | Improved solubility and bioavailability |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives with a pyridine nucleus exhibited significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could enhance the efficacy of this compound .

- Antiviral Research : In a high-throughput screening for antiviral agents, compounds structurally related to this pyridazine derivative were found to inhibit viral replication effectively in cell culture models, indicating potential therapeutic applications against viral infections .

- Anticancer Investigations : A series of novel pyridazine derivatives were synthesized and evaluated for their anticancer properties. Results indicated that specific substitutions could lead to significant cytotoxicity against cancer cell lines, warranting further exploration into the mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Furan-2-yl vs. Aryl/Heteroaryl Groups

The furan-2-yl group in 4-amino-6-(furan-2-yl)pyridazin-3-ol introduces electron-rich aromaticity and moderate lipophilicity.

Table 1: Substituent Comparison

| Compound | Substituent at Position 6 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Furan-2-yl | ~215–220 (estimated) | Electron-rich, moderate lipophilicity |

| 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol | 3-Methoxyphenyl | 217.22 | Increased lipophilicity, reduced solubility |

Core Structure Comparisons: Pyridazine vs. Thiazole

Pyridazine derivatives differ from thiazole-based compounds in electronic and steric profiles. For example, thiazolyl hydrazone derivatives with furan substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) demonstrated potent antifungal (MIC = 250 µg/mL) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells) .

Table 2: Activity Comparison of Furan-Containing Compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-6-(furan-2-yl)pyridazin-3-ol typically involves:

- Construction of the pyridazin-3-ol core.

- Introduction of the amino group at the 4-position.

- Attachment or incorporation of the furan-2-yl substituent at the 6-position.

These steps may be achieved via multi-step syntheses involving cyclization, substitution, and condensation reactions.

Pyridazin-3-ol Core Formation

Pyridazin-3-ol derivatives are often synthesized by condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. The hydroxyl group at the 3-position can be introduced by controlled hydrolysis or tautomerization during or after ring formation.

Amination at the 4-Position

The amino group at the 4-position can be introduced by:

- Direct amination of a halogenated intermediate (e.g., 4-chloropyridazin-3-ol derivatives) via nucleophilic aromatic substitution.

- Reduction of nitro precursors or other amino group precursors.

Representative Preparation Method from Literature

While direct literature on this compound is limited, related pyridazine and heterocyclic amino derivatives provide insights:

One-pot synthesis approaches involving heterocyclic amines and orthoesters have been successfully used to prepare related aminomethylidene derivatives of furan-2(3H)-ones, demonstrating efficient incorporation of heterocyclic substituents under mild conditions with good yields (60–70%) in polar solvents such as ethanol or isopropyl alcohol.

Nucleophilic substitution on halogenated pyrimidine or pyridazine intermediates with amino-containing nucleophiles under controlled temperature (20–102 °C) and solvent conditions (e.g., iso-butanol) has yielded amino-substituted heterocycles with high purity and yields around 73%.

Cross-coupling and cyclization strategies have been employed in the synthesis of selective receptor agonists bearing furan rings and pyridine/pyridazine cores, involving organolithium reagents and intramolecular cyclizations to install the heterocyclic rings with stereochemical control.

Detailed Reaction Conditions and Yields (Data Table)

Mechanistic Insights

The one-pot three-component reaction involves initial formation of an imine or ethoxymethylene intermediate from the heterocyclic amine and triethyl orthoformate, followed by nucleophilic attack by the furan-containing species and elimination of ethanol molecules to form the final product.

The nucleophilic aromatic substitution on halogenated pyridazine derivatives proceeds via displacement of the halogen by the amino group, often facilitated by bases such as 1,8-diazabicycloundec-7-ene (DBU) or dimethylaminopyridine (DMAP), under controlled heating and solvent conditions.

Cyclization steps involving organolithium reagents and intramolecular nucleophilic attacks enable the formation of fused heterocyclic systems bearing the furan ring with stereocontrol.

Summary of Key Research Findings

The one-pot method offers a streamlined approach with fewer purification steps and moderate to good yields (60–73%), with solvent polarity playing a significant role in reaction efficiency.

Use of phosphorus oxychloride and similar chlorinating agents enables halogenation of pyridazine derivatives, which can be further functionalized by nucleophilic substitution to introduce amino and furan substituents.

Advanced synthetic routes involving organometallic intermediates allow for precise installation of the furan ring with stereochemical control, useful in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-(furan-2-yl)pyridazin-3-ol, and what parameters critically affect yield?

- Methodology : The compound can be synthesized via condensation reactions between furan derivatives and aminopyridazine precursors. Key parameters include:

- Catalysts : Use of acid/base catalysts (e.g., ammonium acetate buffers) to facilitate cyclization .

- Temperature : Optimal reaction temperatures (e.g., 80–100°C) to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan C-H at δ 6.5–7.5 ppm) and confirms substitution patterns .

- IR : Characteristic peaks for -NH₂ (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound in different solvents?

- DFT Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Solvent Effects : Molecular dynamics simulations model solvent interactions (e.g., polar aprotic solvents like DMSO stabilize charge-separated intermediates) .

- Thermodynamic Stability : Gibbs free energy calculations compare tautomeric forms (e.g., keto-enol equilibria) under varying pH .

Q. How do substituents on the pyridazine ring influence the compound’s physicochemical properties?

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase ring electron deficiency, enhancing solubility in polar solvents but reducing thermal stability .

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Improve π-π stacking interactions in crystal lattices, affecting melting points and crystallinity .

- Steric Effects : Bulky substituents (e.g., -CF₃) hinder molecular packing, lowering melting points .

Q. What strategies resolve contradictions in reported melting points or solubility data?

- Reproducibility Checks : Validate synthesis/purification protocols (e.g., solvent recrystallization vs. sublimation) to address variability .

- Polymorphism Screening : X-ray crystallography identifies polymorphic forms, which may explain divergent melting points .

- Solubility Profiling : Use standardized buffers (e.g., pH 6.5 ammonium acetate) for consistent solubility measurements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across studies?

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate .

- Metabolic Stability : Test compound stability in liver microsomes to rule out degradation artifacts .

- Structural Confirmation : Re-analyze bioactive batches via XRD or NMR to ensure no decomposition during storage .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability .

- Advanced Characterization : Combine XRD for crystal structure determination with TGA/DSC for thermal stability profiling .

- Bioactivity Studies : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad phenotypic screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.